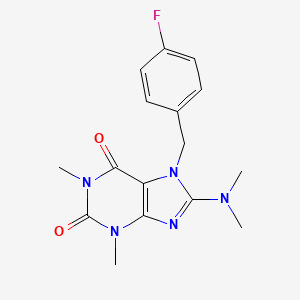

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This xanthine derivative features a 1,3-dimethylpurine-2,6-dione core with two critical modifications:

- Position 8: A dimethylamino group introduces basicity and hydrogen-bonding capacity, which may modulate CNS activity or kinase inhibition .

The compound’s structural design aligns with efforts to optimize purine-diones for therapeutic applications, including CNS disorders, cancer, and analgesia .

Properties

IUPAC Name |

8-(dimethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFJULHKNGGGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a fluorobenzyl halide in the presence of a base, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the purine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the dimethylamino or fluorobenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their pharmacological profiles are summarized below:

Key Structural and Functional Insights

Position 7 Modifications :

- Piperazinyl/Morpholinyl: Increase solubility and enable salt formation, favoring pharmacokinetic optimization . Mercapto/Thiol: Introduces redox activity, useful in antimalarial contexts but may increase toxicity risks .

- Biological Activity Trends: CNS Effects: 8-Alkoxy derivatives (e.g., 8-(6-methylpyridin-2-yloxy)) lose CNS stimulation but retain analgesia, suggesting substituent-dependent pathway modulation . Kinase Inhibition: Bulky 8-substituents (e.g., butylamino, trifluoromethylphenyl) correlate with BRAF or multi-kinase inhibitory activity .

Therapeutic Potential and Limitations

- Advantages: The dimethylamino-fluorobenzyl combination offers a balance of receptor affinity and pharmacokinetic properties, making it versatile for CNS or oncology applications.

- Challenges: Compared to morpholinyl/piperazinyl analogs, the dimethylamino group may limit solubility, necessitating prodrug strategies .

- Safety : Thiol-containing analogs (e.g., ) show higher hemolytic risks, whereas fluorobenzyl derivatives exhibit better tolerability .

Biological Activity

The compound 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine and has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15F N4O2

- Molecular Weight : 262.29 g/mol

- SMILES Notation : CN(C)C1=NC2=C(N1)N(C(=O)N2C)C(=O)C(Cc1ccc(F)cc1)N(C)C

| Property | Value |

|---|---|

| Molecular Formula | C13H15FN4O2 |

| Molecular Weight | 262.29 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro. The compound's structural similarity to known antitumor agents may contribute to this effect.

- Antimicrobial Properties : Some studies have reported that derivatives of purine compounds can exhibit antimicrobial activity against various pathogens.

- CNS Activity : Due to the presence of the dimethylamino group, there is potential for central nervous system (CNS) effects, which may include anxiolytic or sedative properties.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which may lead to reduced cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: CNS Effects

In an animal model assessing the CNS effects of the compound, it was found to produce significant anxiolytic-like effects in the elevated plus maze test. The results indicated a reduction in anxiety-like behavior at doses of 5 mg/kg and higher.

Safety and Toxicity

Preliminary toxicity studies have shown that the compound has a tolerable safety profile at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to establish its safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.